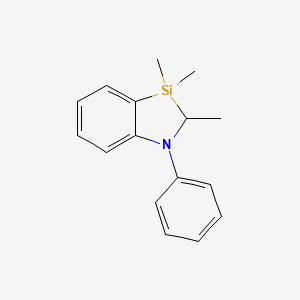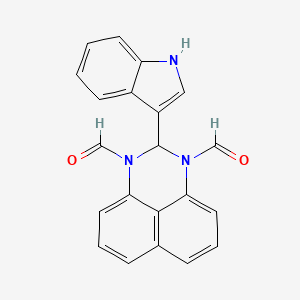
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of a phenyl group and three methyl groups attached to the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of 1-phenyl-1,3,3-trimethylindane with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the indane derivative is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole involves its interaction with molecular targets and pathways within a given system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1,3,3-trimethylindane
- 1,1,3-Trimethyl-3-phenylindan
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
Uniqueness
2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to its specific structural arrangement and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61222-46-6 |
|---|---|
Molekularformel |
C16H19NSi |
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
2,3,3-trimethyl-1-phenyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C16H19NSi/c1-13-17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13,2)3/h4-13H,1-3H3 |
InChI-Schlüssel |
RCYYDNUAEVFEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C2=CC=CC=C2[Si]1(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)



![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)

